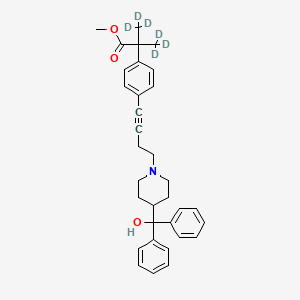

![molecular formula C7H16Cl2N2 B1148861 8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- CAS No. 100937-00-6](/img/structure/B1148861.png)

8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo-, also known as 8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo-, is a useful research compound. Its molecular formula is C7H16Cl2N2 and its molecular weight is 199.12134. The purity is usually 95%.

BenchChem offers high-quality 8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Formation and Human Risk of Carcinogenic Compounds in Meat

A study by Knize and Felton (2005) explores the formation of carcinogenic heterocyclic amines in meat cooked to medium and well-done states, suggesting ways to reduce their formation and, thus, human intake. This research highlights the precursors and formation mechanisms of these compounds, providing insights into potential health risks associated with dietary habits (Knize & Felton, 2005).

Degradation of Nitrogen-Containing Hazardous Compounds

Bhat and Gogate (2021) review the degradation of nitrogen-containing compounds, including amines and azo compounds, using advanced oxidation processes. This study emphasizes the importance of developing technologies to efficiently degrade these recalcitrant compounds in water, contributing to environmental safety (Bhat & Gogate, 2021).

Monocyclic Beta–Lactams for Therapeutic Uses

Research by Grabrijan, Strašek, and Gobec (2020) summarizes patent developments on monocyclic beta-lactams across various therapeutic areas over the last decade. This review discusses the antibacterial activity and emerging therapeutic potentials of these compounds, suggesting their safety and efficacy for clinical use (Grabrijan, Strašek, & Gobec, 2020).

Structural Diversity and Substitution Patterns of Nitrogen Heterocycles

Vitaku, Smith, and Njardarson (2014) analyze the structural components of pharmaceuticals, particularly focusing on nitrogen heterocycles. This comprehensive review presents the most commonly utilized nitrogen heterocycles in drugs, offering insights into their significance in medicinal chemistry (Vitaku, Smith, & Njardarson, 2014).

Reactions with C- and N-Nucleophiles

Kamneva, Anis’kova, and Egorova (2018) discuss the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents. This review systematically presents the wide range of compounds obtained from these reactions, contributing to the field of heterocyclic chemistry (Kamneva, Anis’kova, & Egorova, 2018).

Mechanism of Action

Target of Action

The primary target of Endo-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .

Mode of Action

The specific mode of action of Endo-8-azabicyclo[32Tropane alkaloids, which share the same core structure, are known for their diverse biological activities

Biochemical Pathways

The specific biochemical pathways affected by Endo-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may influence similar pathways . The downstream effects of these pathways would depend on the specific biological activities of the compound.

Result of Action

The molecular and cellular effects of Endo-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to have various biological activities .

Safety and Hazards

Properties

IUPAC Name |

(1S,5R)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c8-5-3-6-1-2-7(4-5)9-6;;/h5-7,9H,1-4,8H2;2*1H/t5?,6-,7+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUXWTNURNKEAJ-HTGPOXHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

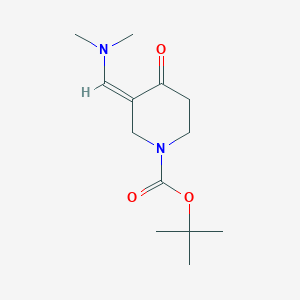

![3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148796.png)